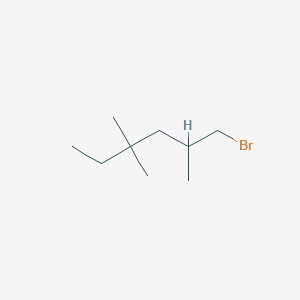
1-Bromo-2,4,4-trimethylhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2,4,4-trimethylhexane is an organic compound with the molecular formula C9H19Br. It is a brominated alkane, specifically a bromoalkane, which is characterized by the presence of a bromine atom attached to a carbon atom in the alkane chain. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-2,4,4-trimethylhexane can be synthesized through the bromination of 2,4,4-trimethylhexane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet (UV) light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals, which then react with the 2,4,4-trimethylhexane to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled addition of bromine to 2,4,4-trimethylhexane in a reactor, with careful monitoring of reaction conditions such as temperature and pressure to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2,4,4-trimethylhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, typically in the presence of a strong base such as potassium tert-butoxide (KOtBu).
Grignard Reactions: It can be converted into a Grignard reagent by reacting with magnesium in anhydrous ether, which can then be used to form carbon-carbon bonds in various organic synthesis reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and ammonia (NH3). Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used, often in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Grignard Reactions: Magnesium turnings in anhydrous ether are used to form the Grignard reagent.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Elimination: Alkenes are the major products.
Grignard Reactions: Various carbon-carbon bonded products depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-Bromo-2,4,4-trimethylhexane is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: It is used in the study of enzyme mechanisms and metabolic pathways involving halogenated compounds.
Mecanismo De Acción
The mechanism of action of 1-bromo-2,4,4-trimethylhexane in chemical reactions involves the formation of reactive intermediates such as carbocations, carbanions, or radicals, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. In biological systems, it may interact with enzymes or other proteins, leading to inhibition or modification of their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-3-methylbutane
- 1-Bromo-2-methylpropane
- 1-Bromo-2,2-dimethylpropane
Uniqueness
1-Bromo-2,4,4-trimethylhexane is unique due to its specific structure, which includes a bromine atom attached to a highly branched alkane chain. This branching can influence its reactivity and the types of reactions it undergoes, making it distinct from other bromoalkanes with simpler structures.
Propiedades
Fórmula molecular |
C9H19Br |
|---|---|
Peso molecular |
207.15 g/mol |
Nombre IUPAC |
1-bromo-2,4,4-trimethylhexane |
InChI |
InChI=1S/C9H19Br/c1-5-9(3,4)6-8(2)7-10/h8H,5-7H2,1-4H3 |
Clave InChI |
FSJAXFXQSAVSRB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)CC(C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


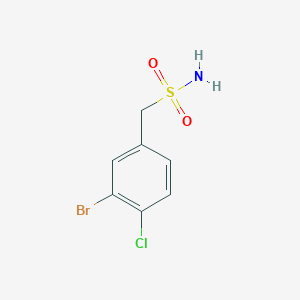
![2',4'-Dihydro-1'H-spiro[cyclopropane-1,3'-pyrido[2,3-b]pyrazine]](/img/structure/B13196966.png)

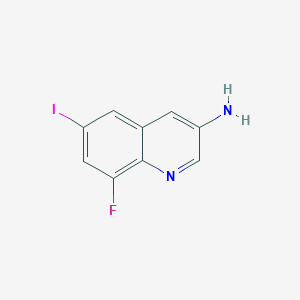
![N-[(Azepan-3-yl)methyl]-2-methylpropanamide](/img/structure/B13196983.png)
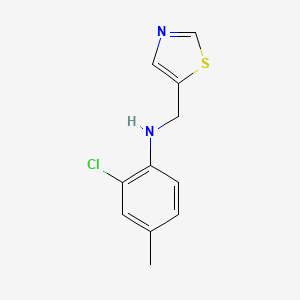
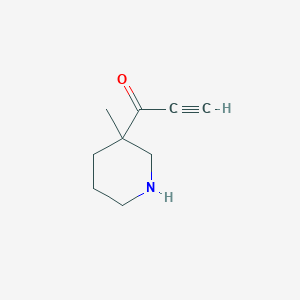

![methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate](/img/structure/B13196997.png)
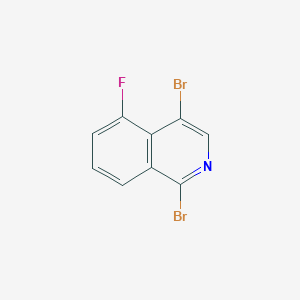

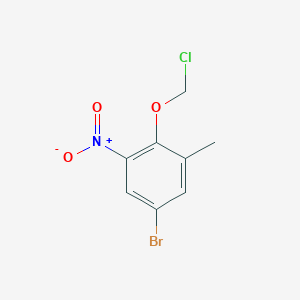

![5-{4-[(Tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B13197031.png)
